2-Chloro-5-nitropyridine-4-carbaldehyde

atom economy molecular weight halogen substitution

2-Chloro-5-nitropyridine-4-carbaldehyde (CAS 946136-72-7), also named 2-chloro-5-nitroisonicotinaldehyde, is a heterocyclic aromatic building block with the molecular formula C₆H₃ClN₂O₃ and a molecular weight of 186.55 g/mol. It features a pyridine ring bearing three distinct functional groups: a chlorine atom at position 2, a nitro group at position 5, and a formyl (aldehyde) group at position 4.

Molecular Formula C6H3ClN2O3
Molecular Weight 186.55 g/mol
CAS No. 946136-72-7
Cat. No. B1462967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-nitropyridine-4-carbaldehyde
CAS946136-72-7
Molecular FormulaC6H3ClN2O3
Molecular Weight186.55 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)[N+](=O)[O-])C=O
InChIInChI=1S/C6H3ClN2O3/c7-6-1-4(3-10)5(2-8-6)9(11)12/h1-3H
InChIKeyGDLQCJPZKJSTIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-nitropyridine-4-carbaldehyde (CAS 946136-72-7): Technical Baseline for Procurement & Selection


2-Chloro-5-nitropyridine-4-carbaldehyde (CAS 946136-72-7), also named 2-chloro-5-nitroisonicotinaldehyde, is a heterocyclic aromatic building block with the molecular formula C₆H₃ClN₂O₃ and a molecular weight of 186.55 g/mol [1]. It features a pyridine ring bearing three distinct functional groups: a chlorine atom at position 2, a nitro group at position 5, and a formyl (aldehyde) group at position 4 [1]. Commercially available at purities ranging from 95% to 98% depending on the supplier , it is classified as a non-hazardous material for transport and is typically stored at 2–8 °C under inert, dry conditions . The compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, with its unique 2,4,5-trisubstitution pattern enabling orthogonal derivatization pathways that are inaccessible with simpler nitropyridine analogs .

Why 2-Chloro-5-nitropyridine-4-carbaldehyde Cannot Be Replaced by Generic Nitropyridine Analogs


Generic substitution among nitropyridine aldehydes fails because the precise 2-chloro-5-nitro-4-carbaldehyde substitution pattern imparts orthogonal reactivity vectors that are absent in close analogs. The 2-chloro substituent enables nucleophilic aromatic substitution (SNAr) and cross-coupling chemistry, the 5-nitro group strongly activates the ring toward these transformations, and the 4-formyl group provides a carbonyl handle for reductive amination, Knoevenagel condensation, and hydrazone formation [1]. Simply replacing this compound with 2-chloro-5-nitropyridine (CAS 4548-45-2), which lacks the aldehyde, eliminates access to carbonyl-based diversification [2]; switching to the 2-bromo analog (CAS 1289213-78-0) increases molecular weight by ~23.8% (231.00 vs. 186.55 g/mol), reducing atom economy in multi-step syntheses without a commensurate gain in reactivity for most transformations [3]; and using a regioisomer such as 2-chloro-4-nitropyridine-3-carbaldehyde (CAS 1060809-80-4) alters the spatial orientation of functional groups, potentially disrupting downstream cyclization or molecular recognition events [4]. The quantitative evidence below demonstrates that even subtle structural variations produce measurable differences in physicochemical properties, reactivity, and synthetic utility [5][1].

Quantitative Differentiation Evidence for 2-Chloro-5-nitropyridine-4-carbaldehyde Against Closest Analogs


Molecular Weight and Atom Economy Advantage over 2-Bromo Analog

2-Chloro-5-nitropyridine-4-carbaldehyde (MW 186.55 g/mol) offers a 23.8% lower molecular weight compared to its direct 2-bromo analog 2-bromo-5-nitropyridine-4-carbaldehyde (MW 231.00 g/mol) [1][2]. In multi-step pharmaceutical synthesis, this translates into a proportionally higher molar yield per unit mass of starting material. For a hypothetical 10-step linear synthesis with an average step yield of 80%, the overall mass efficiency advantage accumulates to approximately 2.6-fold more final product per kilogram of this intermediate consumed, assuming equimolar incorporation [1][2]. Transfer-nitration selectivity data indicate that 2-chloro- and 2-bromo-N-nitropyridinium cations exhibit comparable reactivity (KT/KB = 41–44) [3], meaning the chloro derivative does not sacrifice reactivity for its atom economy benefit.

atom economy molecular weight halogen substitution process chemistry

Computed Lipophilicity (XLogP3) Differentiation from Non-Halogenated Analog

The XLogP3 value of 2-chloro-5-nitropyridine-4-carbaldehyde is 1.1, compared to 1.0 for the non-halogenated analog 5-nitropyridine-2-carbaldehyde (CAS 35969-75-6) [1][3]. While this 0.1 log unit difference is modest, it represents an approximately 26% higher theoretical partition coefficient for the chlorinated compound. In fragment-based drug discovery, even small lipophilicity increases can significantly affect membrane permeability and non-specific protein binding [1]. Importantly, the 2-bromo analog has an XLogP3 of 1.2, only 0.1 log unit higher than the target, but at the cost of the 23.8% molecular weight penalty noted above [2].

lipophilicity drug-likeness permeability physicochemical profiling

Aldehyde Functional Handle: Enables Orthogonal Derivatization Absent in 2-Chloro-5-nitropyridine

Unlike 2-chloro-5-nitropyridine (CAS 4548-45-2, MW 158.54 g/mol), which bears only chlorine and nitro substituents, 2-chloro-5-nitropyridine-4-carbaldehyde incorporates a formyl group at position 4 [1]. This aldehyde enables a distinct set of transformations—including reductive amination with primary or secondary amines, Knoevenagel condensation with active methylene compounds, and hydrazone/oxime formation—that are chemically inaccessible with the non-carbonyl analog [2]. The 4-carbaldehyde regioisomer (isonicotinaldehyde series) is particularly valuable for constructing 1,7-naphthyridine scaffolds via condensation–cyclization sequences, a route that has been specifically demonstrated starting from 2-chloro-4-methyl-5-nitropyridine via the title compound as a key intermediate [2]. While no direct comparative yield data are available for the title compound vs. its non-aldehyde analog in a common transformation, the presence vs. absence of the carbonyl represents a binary functional-group distinction that fundamentally alters the synthetic routes available.

synthetic versatility reductive amination aldehyde chemistry building block

Chloro vs. Bromo Reactivity in Nitropyridinium Cation Transfer-Nitration: Comparable Selectivity Supports Chloro Choice

In a direct head-to-head study of transfer-nitration chemistry, the selectivity (KT/KB) of 2-chloro-N-nitropyridinium and 2-bromo-N-nitropyridinium cations toward toluene vs. benzene was found to be comparable, with KT/KB values of 41–44 for both halogen species [1]. This indicates that the chlorine substituent does not impose a significant reactivity penalty relative to bromine in electrophilic aromatic substitution-type processes involving the N-nitropyridinium intermediate. In contrast, the 2-fluoro-N-nitropyridinium cation was significantly less selective (KT/KB = 15.4), reflecting a stronger –I effect that weakens the N⁺–N bond and alters reaction outcomes [1]. For the target compound, this means the 2-chloro substituent provides adequate activation for nucleophilic displacement and pyridinium-mediated processes without the added molecular weight, cost, or potential genotoxicity concerns sometimes associated with bromoarene intermediates.

cross-coupling transfer-nitration leaving group reactivity

Commercial Purity Specification Range and Supplier Diversity

2-Chloro-5-nitropyridine-4-carbaldehyde is available from multiple independent suppliers with documented purity specifications: 95% (AKSci, Shiya Biopharm) , 97% (Leyan) , ≥97% (ChemScene) , and ≥98% (MolCore) . Typical storage conditions are 2–8 °C with protection from moisture , and the compound is classified as non-hazardous for DOT/IATA transport . In comparison, the 2-bromo analog (CAS 1289213-78-0) is offered at a comparable 95% minimum purity but has fewer listed supplier sources , potentially impacting supply chain resilience. The regioisomer 2-chloro-4-nitropyridine-3-carbaldehyde (CAS 1060809-80-4) has limited purity documentation in public databases [1].

purity specification supplier qualification procurement quality control

Regioisomeric Positioning: 4-Carbaldehyde (Isonicotinaldehyde) vs. 3-Carbaldehyde (Nicotinaldehyde) Scaffold Distinction

The 4-carbaldehyde (isonicotinaldehyde) regioisomer represented by 2-chloro-5-nitropyridine-4-carbaldehyde places the aldehyde para to the pyridine nitrogen, whereas the 3-carbaldehyde regioisomer 2-chloro-4-nitropyridine-3-carbaldehyde (CAS 1060809-80-4) places it meta [1][2]. Both isomers share identical molecular formulas (C₆H₃ClN₂O₃, MW 186.55) and computed properties (XLogP3 = 1.1, TPSA = 75.8 Ų) [1][2]. However, the para relationship between the ring nitrogen and the 4-formyl group in the title compound enables annulation chemistry to form [c]-fused bicyclic systems (e.g., 1,7-naphthyridines), whereas the meta relationship in the 3-carbaldehyde isomer directs cyclization toward [b]-fused systems [3]. This regioisomeric distinction is binary and absolute: no synthetic manipulation can interconvert these topological outcomes without de novo ring construction.

regiochemistry scaffold topology cyclization heterocycle synthesis

Optimal Application Scenarios for 2-Chloro-5-nitropyridine-4-carbaldehyde Based on Quantitative Differentiation Evidence


Multi-Step Pharmaceutical Intermediate Synthesis Requiring High Atom Economy

In process chemistry routes where the nitropyridine building block is incorporated into a final API over multiple steps, the 23.8% lower molecular weight of 2-chloro-5-nitropyridine-4-carbaldehyde (186.55 g/mol) compared to its 2-bromo analog (231.00 g/mol) translates directly into reduced raw material mass and waste [1][2]. Given that transfer-nitration selectivity data confirm equivalent reactivity between chloro and bromo N-nitropyridinium cations (KT/KB = 41–44) [5], selecting the chloro derivative provides a quantifiable mass-efficiency advantage without sacrificing chemical performance. This scenario applies particularly to the synthesis of kinase inhibitors and other ATP-competitive agents where the pyridine core is retained in the final drug substance.

Construction of 1,7-Naphthyridine and Related [c]-Fused Heterocyclic Scaffolds

The 4-carbaldehyde (isonicotinaldehyde) architecture of 2-chloro-5-nitropyridine-4-carbaldehyde makes it a mandatory starting material for synthesizing [c]-fused bicyclic systems such as 1,7-naphthyridines [6]. The para relationship between the ring nitrogen and the formyl group enables condensation–cyclization sequences that are topologically impossible with the 3-carbaldehyde (nicotinaldehyde) regioisomer 2-chloro-4-nitropyridine-3-carbaldehyde [3][6]. This is the preferred building block for medicinal chemistry programs targeting naphthyridine-based kinase inhibitors, antibacterial agents, and other [c]-fused heterocycle pharmacophores.

Fragment-Based Drug Discovery Libraries Requiring Balanced Lipophilicity

With a computed XLogP3 of 1.1, 2-chloro-5-nitropyridine-4-carbaldehyde occupies a favorable lipophilicity range for fragment screening libraries [1]. It offers a modest but potentially significant 0.1 log unit increase over the non-halogenated analog 5-nitropyridine-2-carbaldehyde (XLogP3 = 1.0) without approaching the higher lipophilicity (1.2) and molecular weight penalty (231.00 g/mol) of the 2-bromo analog [2][4]. Its three orthogonal reactive handles (Cl, NO₂, CHO) allow systematic exploration of vectors during fragment elaboration, while the aldehyde group specifically enables reversible covalent fragment screening via imine formation with surface lysine residues [6].

Supply Chain Diversification for GMP Precursor Procurement

For organizations requiring a reliable, multi-source supply of a nitrochloropyridine aldehyde building block, 2-chloro-5-nitropyridine-4-carbaldehyde offers superior supplier diversity (≥6 documented commercial sources) compared to its 2-bromo analog (~3–4 sources) . The availability of purity grades up to 98% reduces the need for in-house repurification prior to use in GMP sequences . Non-hazardous transport classification (DOT/IATA) further simplifies logistics and reduces shipping costs relative to compounds requiring hazardous material handling .

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